N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)phenyl]-2-methylpropanamide
Description
This compound features a 2-methylpropanamide group attached to a phenyl ring, which is further connected via a sulfamoyl bridge to a methyl-substituted tetrahydropyran (oxan) ring. The oxan ring bears a 2-methoxyphenyl substituent at its 4-position. While direct biological data for this compound are absent in the provided evidence, structural comparisons with analogues suggest possible applications in antimicrobial or anticancer therapies .
Properties
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)oxan-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-17(2)22(26)25-18-8-10-19(11-9-18)31(27,28)24-16-23(12-14-30-15-13-23)20-6-4-5-7-21(20)29-3/h4-11,17,24H,12-16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSIJAZEOZSVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its mode of action. Based on its structural features, we can speculate that it might interact with its targets through hydrogen bonding or hydrophobic interactions, given the presence of the sulfamoyl group and the methoxyphenyl group.
Biochemical Pathways
The biochemical pathways affected by this compound are also unknown due to the lack of research on this specific compound
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates would need to be determined through experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific studies on this compound, it is difficult to predict how these factors would affect its action.
Biological Activity
N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)phenyl]-2-methylpropanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial studies. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C26H28N2O5
- Molecular Weight: 444.51 g/mol
The presence of the methoxy group and oxan moiety suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxan ring.
- Sulfamoylation of the phenolic hydroxyl group.
- Amide bond formation with 2-methylpropanamide.
Antitumor Activity
Recent studies have evaluated the antitumor activity of related compounds, which may provide insights into the activity of this compound. For instance, derivatives bearing similar structural motifs have shown promising results in vitro:
These compounds exhibited superior efficacy compared to Doxorubicin, a standard chemotherapeutic agent, indicating that the sulfamoyl and methoxy groups may enhance biological activity.
Antibacterial Activity
In addition to antitumor properties, related compounds have been assessed for antibacterial activity. The following table summarizes findings from studies on similar sulfamoyl derivatives:
These results suggest that modifications in the chemical structure can lead to enhanced antibacterial properties, potentially making this compound a candidate for further investigation.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in tumor proliferation.
- Interaction with Cellular Targets: The presence of functional groups allows for potential interactions with cellular receptors or proteins, influencing cell signaling pathways.
Case Studies
Several case studies have highlighted the importance of structure-activity relationships (SAR) in developing effective derivatives:
- Study on Sulfamoyl Derivatives: A series of sulfamoyl compounds were synthesized and tested for their cytotoxicity against various cancer cell lines. The study concluded that structural modifications significantly impacted their potency and selectivity against cancer cells.
- Antibacterial Screening: Another investigation focused on assessing the antibacterial properties of sulfamoyl derivatives against common pathogens, revealing that certain modifications enhanced their effectiveness compared to traditional antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their substituent-driven properties:
Key Observations :
- Sulfamoyl Variations : Pyrimidin-2-ylsulfamoyl groups () exhibit explicit anticancer activity, suggesting that heterocyclic sulfamoyl substituents could enhance therapeutic efficacy compared to alkyl or simple aryl groups .
- Bioisosteric Replacements : The thiophen-2-ylmethyl group in introduces aromatic heterocyclic character, which may improve metabolic stability relative to the target compound’s methoxyphenyl group .
Physicochemical Properties
- Solubility : The oxan ring and 2-methylpropanamide may enhance lipophilicity, while the sulfamoyl group improves water solubility. This balance contrasts with purely aromatic analogues (e.g., ’s nitro-containing compound), which are more polar .
- Crystal Packing : Hydrogen bonding via N—H···O and C—H···O interactions (observed in ’s crystal structure) likely stabilizes the target compound’s solid-state form, impacting formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
